2-((4-Bromo-1H-pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde
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Overview
Description
2-((4-Bromo-1H-pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde is a chemical compound that features a pyrazole ring substituted with a bromo group and linked to a benzaldehyde moiety via a methoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-1H-pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: The brominated pyrazole is reacted with a suitable methoxy reagent to introduce the methoxy group.
Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromo-1H-pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde can undergo several types of chemical reactions:
Substitution Reactions: The bromo group can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines, hydrazines, or other nucleophiles to form imines, hydrazones, or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Acid or base catalysts to facilitate the reaction.
Major Products
Substitution: Various substituted pyrazole derivatives.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Condensation: Imines, hydrazones, and other condensation products.
Scientific Research Applications
2-((4-Bromo-1H-pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: It may be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-((4-Bromo-1H-pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring and the aldehyde group are key functional groups that can participate in binding interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-1H-pyrazol-1-yl)aniline
- 2-(4-Bromo-1H-pyrazol-1-yl)ethanol
- 1-(4-Bromo-1H-pyrazol-1-yl)ethanone
Uniqueness
2-((4-Bromo-1H-pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both the pyrazole ring and the benzaldehyde moiety, which confer distinct chemical and biological properties. The methoxy bridge further enhances its versatility in synthetic applications.
Properties
Molecular Formula |
C13H13BrN2O2 |
---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methoxy]-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C13H13BrN2O2/c1-9-3-10(2)12(7-17)13(4-9)18-8-16-6-11(14)5-15-16/h3-7H,8H2,1-2H3 |
InChI Key |
BOZZBYNTBRVBKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCN2C=C(C=N2)Br)C=O)C |
Origin of Product |
United States |
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